molecular formula C9H8N2O3S B1334725 3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid CAS No. 500025-29-6

3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No. B1334725
CAS RN: 500025-29-6
M. Wt: 224.24 g/mol
InChI Key: KXJGVLSBXNIPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a chemical compound with the CAS Number: 500025-29-6 . It has a molecular weight of 225.25 . The IUPAC name for this compound is 3-(3-(1H-1lambda3-thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N2O3S/c12-8(13)4-3-7-10-9(11-14-7)6-2-1-5-15-6/h1-2,5,15H,3-4H2,(H,12,13) . This code provides a specific string of characters that describes the molecular structure of the compound.

Scientific Research Applications

Pharmaceutical Research

This compound has shown potential in pharmaceutical research due to its structural similarity to molecules that exhibit analgesic and anti-inflammatory properties . It could be a candidate for the development of new pain relief medications, with the possibility of having fewer side effects than traditional drugs.

Cancer Research

There is a possibility that this compound could be involved in cancer research. Compounds with similar structures have been evaluated for their anticancer properties, particularly in the context of mitochondrial enzyme activity assays . This suggests that 3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid could be a part of studies aiming to discover new anticancer agents.

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for 3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid .

properties

IUPAC Name

3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c12-8(13)4-3-7-10-9(11-14-7)6-2-1-5-15-6/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJGVLSBXNIPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241867
Record name 3-(2-Thienyl)-1,2,4-oxadiazole-5-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid

CAS RN

500025-29-6
Record name 3-(2-Thienyl)-1,2,4-oxadiazole-5-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500025-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Thienyl)-1,2,4-oxadiazole-5-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.